molecular formula C22H23N5O2 B11011521 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide

3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B11011521
M. Wt: 389.4 g/mol
InChI Key: UVRYWUZHJCWZQT-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a benzimidazole moiety, and a methoxyphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling Reactions: The final step involves coupling the pyrazole and benzimidazole intermediates with the methoxyphenyl group using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide
  • 3-(4-methoxyphenyl)-N-{[1-(methyl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide

Uniqueness

The unique combination of the methoxyphenyl group, benzimidazole moiety, and pyrazole ring in 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide provides distinct chemical properties and biological activities that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-14(2)27-19-7-5-4-6-18(19)25-20(27)13-23-22(28)17-12-24-26-21(17)15-8-10-16(29-3)11-9-15/h4-12,14H,13H2,1-3H3,(H,23,28)(H,24,26)

InChI Key

UVRYWUZHJCWZQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=C(NN=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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